Quaterrylene (CAS 188-73-8) is a highly stable, extended polycyclic aromatic hydrocarbon (PAH) belonging to the oligorylene family, consisting of four fused naphthalene units. In procurement and advanced materials research, bare quaterrylene is primarily sourced as an ultra-stable organic semiconductor for vacuum-deposited thin films or as a foundational synthetic core for soluble near-infrared (NIR) dyes and high-mobility n-type diimide derivatives [1]. It is characterized by its exceptionally high thermal stability—capable of reaching temperatures over 500 °C without decomposition—a narrow optical bandgap, and strong red-shifted absorption compared to lower rylenes [1]. Due to its rigid, planar structure, it exhibits strong intermolecular π-π stacking, making it highly valuable for highly ordered epitaxial monolayer growth and optoelectronic device fabrication [2].
Substituting quaterrylene with lower rylene homologs like perylene or terrylene fundamentally alters the material's electronic and optical profile, as the extended π-conjugation in quaterrylene drastically reduces the HOMO-LUMO gap and shifts absorption into the near-infrared region[1]. Furthermore, while functionalized quaterrylene diimides (QDIs) offer solution processability, they often suffer from reduced chromophore density and disrupted π-stacking due to bulky solubilizing groups, which can degrade intrinsic charge carrier mobility if not properly managed [2]. Conversely, bare quaterrylene provides an uncompromised, highly planar core that, while requiring vacuum deposition or precursor-based processing, enables the formation of stress-free, highly ordered epitaxial domains essential for maximizing field-effect transistor (OFET) performance and thermal resilience in extreme environments.
The extended length of the quaterrylene core fundamentally alters its electronic structure compared to lower rylenes. Computational and experimental studies demonstrate that the fundamental bandgap of crystalline quaterrylene is approximately 1.64 eV, significantly narrower than that of perylene (2.82 eV) [1]. Correspondingly, the gas-phase HOMO-LUMO gap drops from 5.13 eV (perylene) to 3.28 eV (quaterrylene) [1]. This reduction shifts the primary optical absorption maximum into the red/near-infrared region (approx. 662-668 nm for soluble quaterrylene derivatives, compared to ~430 nm for perylene and ~560 nm for terrylene) [2]. For procurement focused on organic photovoltaics or NIR photonics, quaterrylene provides an intrinsic energetic profile that lower rylenes cannot replicate.
| Evidence Dimension | Fundamental crystalline bandgap and optical absorption maximum |
| Target Compound Data | Bandgap ~1.64 eV; Absorption max ~662-668 nm |
| Comparator Or Baseline | Perylene (Bandgap ~2.82 eV; Absorption max ~430 nm) |
| Quantified Difference | 1.18 eV reduction in crystalline bandgap; >230 nm bathochromic shift in absorption maximum |
| Conditions | Crystalline solid-state bandgap calculations and solution-phase absorption |
Procurement of quaterrylene is essential for optoelectronic applications requiring narrow-bandgap semiconductor behavior and near-infrared absorption, which are physically impossible to achieve with standard perylene.
Bare quaterrylene is characterized by extreme thermal stability, a critical parameter for physical vapor deposition (PVD) processes in organic electronics. While many organic semiconductors degrade at elevated temperatures, quaterrylene can be heated to over 500 °C (with a melting point of approximately 570 °C) without undergoing decomposition [2]. In ultra-high vacuum (UHV) environments (e.g., 3 × 10^-10 mbar), quaterrylene sublimes cleanly at 350 °C [1]. This allows for the controlled growth of highly ordered epitaxial monolayers on substrates such as Au(111) or hexa-peri-hexabenzocoronene (HBC) at deposition rates of ~0.1 monolayer/min [1].
| Evidence Dimension | Sublimation temperature and thermal decomposition threshold |
| Target Compound Data | Sublimation at 350 °C (UHV); stable >500 °C without decomposition |
| Comparator Or Baseline | Standard organic semiconductors (which often degrade below 300-400 °C) |
| Quantified Difference | Sustains structural integrity >500 °C, enabling defect-free vacuum sublimation |
| Conditions | Ultra-high vacuum (3 × 10^-10 mbar) deposition and thermogravimetric analysis |
For manufacturers of vacuum-deposited organic field-effect transistors (OFETs), quaterrylene's extreme thermal stability ensures high-purity, degradation-free epitaxial thin films.
While bare quaterrylene is highly insoluble, it serves as the indispensable structural core for synthesizing quaterrylene diimides (QDIs). A major procurement driver is the use of quaterrylene to produce swallow-tailed QDIs (STQDIs), which enable solution-shear processing. Upon pressure-assisted thermal cleavage of the solubilizing swallow tails at relatively low temperatures, the resulting crystalline QDI films exhibit dense π-π stacking and achieve an electron mobility of up to 0.088 cm^2 V^-1 s^-1 [1]. This post-processing cleavage removes the nonconjugated substituents that otherwise disrupt charge transport, a structural advantage built directly upon the rigid quaterrylene backbone[1].
| Evidence Dimension | Electron mobility in thin-film transistors |
| Target Compound Data | Up to 0.088 cm^2 V^-1 s^-1 (for thermally cleaved QDI films) |
| Comparator Or Baseline | Uncleaved diimides with persistent bulky substituents |
| Quantified Difference | Significant recovery of π-π stacking and chromophore density leading to high n-type mobility |
| Conditions | Solution-shear-processed STQDI films subjected to pressure-assisted thermal cleavage |
Buyers developing printable n-channel organic thin-film transistors must source quaterrylene as the precursor to achieve the required extended π-system for high electron mobility.
Leveraging its extreme thermal stability and ability to sublime cleanly at 350 °C, quaterrylene is a primary candidate for fabricating highly ordered epitaxial monolayers in UHV environments. This makes it suitable for defect-free OFET channels where lower rylenes would fail to provide the same degree of intermolecular electronic coupling [1].
Due to its narrow fundamental bandgap (1.64 eV) and significantly red-shifted absorption profile compared to perylene, quaterrylene is highly suited for organic photovoltaics and NIR photonics. It enables the absorption of a broader spectral range, which is critical for maximizing conversion efficiency in tandem solar cells[2].
Quaterrylene serves as the essential starting material for synthesizing swallow-tailed quaterrylene diimides (STQDIs). These derivatives allow for solution-shear processing followed by thermal cleavage, yielding crystalline films with high electron mobility (up to 0.088 cm^2 V^-1 s^-1) for printable electronic applications [3].